![molecular formula C26H28N2O4S B301042 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301042.png)
2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of thiazolidinones and has a unique chemical structure that makes it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that this compound can interact with specific cellular targets and modulate their activity, leading to various biological effects.
Biochemical and physiological effects:
Studies have shown that 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one can induce cell cycle arrest, apoptosis, and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated that 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one can inhibit the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure, which makes it a promising candidate for various scientific research applications. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions that can be explored in the field of scientific research with regards to 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one. One area of interest is the development of novel synthetic routes for the production of this compound. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in other fields such as material science and agriculture. Furthermore, the development of more soluble derivatives of this compound can enhance its potential applications in various scientific research areas.
Synthesemethoden
The synthesis of 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole with 4-ethoxybenzaldehyde and 3-ethoxy-4-(2-propynyloxy)benzaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one makes it a promising candidate for various scientific research applications. One of the major areas where this compound has been extensively studied is in the field of medicinal chemistry. Researchers have investigated the potential of this compound as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent.
Eigenschaften
Produktname |
2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one |
---|---|
Molekularformel |
C26H28N2O4S |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
(5Z)-2-(4-ethoxyphenyl)imino-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N2O4S/c1-5-15-28-25(29)24(33-26(28)27-20-10-12-21(13-11-20)30-7-3)18-19-9-14-22(32-16-6-2)23(17-19)31-8-4/h2,9-14,17-18H,5,7-8,15-16H2,1,3-4H3/b24-18-,27-26? |
InChI-Schlüssel |
PTMNPFNRKZQNLP-MMKHHPBPSA-N |
Isomerische SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC#C)OCC)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)OCC)SC1=NC3=CC=C(C=C3)OCC |
Kanonische SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)OCC)SC1=NC3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.